molecular formula C26H23ClFN3O2S B3408243 4-(4-Benzylpiperazin-1-YL)-3-(4-chlorobenzenesulfonyl)-6-fluoroquinoline CAS No. 866871-59-2

4-(4-Benzylpiperazin-1-YL)-3-(4-chlorobenzenesulfonyl)-6-fluoroquinoline

Cat. No. B3408243
CAS RN: 866871-59-2
M. Wt: 496 g/mol
InChI Key: PJIMXOPFXSKGDB-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzylpiperazine group, a chlorobenzenesulfonyl group, and a fluorine atom attached to the quinoline core .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic quinoline core, with the benzylpiperazine, chlorobenzenesulfonyl, and fluorine substituents. The presence of these groups would likely influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic quinoline core and the various substituents could influence properties such as solubility, melting point, boiling point, and density .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If this compound has biological activity, it could potentially interact with various biological targets, but this would need to be determined experimentally .

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)sulfonyl-6-fluoroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O2S/c27-20-6-9-22(10-7-20)34(32,33)25-17-29-24-11-8-21(28)16-23(24)26(25)31-14-12-30(13-15-31)18-19-4-2-1-3-5-19/h1-11,16-17H,12-15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIMXOPFXSKGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpiperazin-1-yl)-3-((4-chlorophenyl)sulfonyl)-6-fluoroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Benzylpiperazin-1-YL)-3-(4-chlorobenzenesulfonyl)-6-fluoroquinoline
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